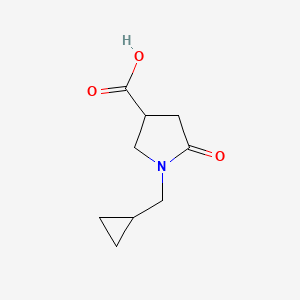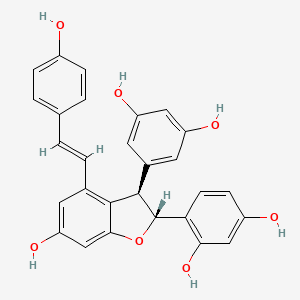![molecular formula C25H23ClN2OS B3038344 3-(2-chloroethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]-6-phenoxy-4-quinolinamine CAS No. 860648-53-9](/img/structure/B3038344.png)
3-(2-chloroethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]-6-phenoxy-4-quinolinamine
Vue d'ensemble
Description
3-(2-chloroethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]-6-phenoxy-4-quinolinamine is a useful research compound. Its molecular formula is C25H23ClN2OS and its molecular weight is 435 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chloroethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]-6-phenoxy-4-quinolinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chloroethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]-6-phenoxy-4-quinolinamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Piperidines and Quinolizidines : A study by Back and Nakajima (2000) reported on the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines through the cyclization of acetylenic sulfones with beta and gamma-chloroamines. The research highlighted the synthesis of several dendrobatid alkaloids, utilizing compounds similar to the one .
Synthesis of Nitroquinolines : Máslankiewicz et al. (2005) explored the synthesis of nitroquinolines, which involved the reaction of potassium phenoxide with methylsulfanylquinolines, leading to various nitro derivatives. The study, as outlined in Máslankiewicz, Kosiecka, and Maślankiewicz (2005), demonstrates the chemical versatility of compounds related to the specified quinolinamine.
Antiarrhythmic Activity Research : Research by Butera et al. (1991) focused on the synthesis of novel compounds, including 1-(aryloxy)-2-propanolamines and related propylamine derivatives, for their potential antiarrhythmic activity. The study highlights the application of similar compounds in developing medications for heart rhythm disorders.
Synthesis of Dibenzo Triazonines : A study by Peet et al. (2009) involved the synthesis of dibenzo[d,h][1,3,6]triazonines, a process that could incorporate compounds structurally similar to the specified quinolinamine. This research contributes to the understanding of complex chemical syntheses.
Antileishmanial Activity Study : A study by Johnson and Werbel (1983) investigated the synthesis of quinolinamines with potential antileishmanial activity, indicative of the compound's possible application in pharmaceutical research.
Propriétés
IUPAC Name |
3-(2-chloroethyl)-2-methyl-N-(3-methylsulfanylphenyl)-6-phenoxyquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c1-17-22(13-14-26)25(28-18-7-6-10-21(15-18)30-2)23-16-20(11-12-24(23)27-17)29-19-8-4-3-5-9-19/h3-12,15-16H,13-14H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFFGIFWXDFLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)OC3=CC=CC=C3)NC4=CC(=CC=C4)SC)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139180 | |
| Record name | 3-(2-Chloroethyl)-2-methyl-N-[3-(methylthio)phenyl]-6-phenoxy-4-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloroethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]-6-phenoxy-4-quinolinamine | |
CAS RN |
860648-53-9 | |
| Record name | 3-(2-Chloroethyl)-2-methyl-N-[3-(methylthio)phenyl]-6-phenoxy-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860648-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloroethyl)-2-methyl-N-[3-(methylthio)phenyl]-6-phenoxy-4-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-(2,6-Dimethylphenyl)-2-(methylthio)pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-one](/img/structure/B3038276.png)




